4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a benzenesulfonyl group, and a methoxyphenyl moiety
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the reaction of the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
4-[(BENZENESULFONYL)METHYL]PIPERIDINE HYDROCHLORIDE: This compound shares the benzenesulfonyl and piperidine moieties but lacks the methoxyphenyl group, which may result in different biological activities and applications.
4-(4-METHOXYPHENOXY)BENZENESULFONYL CHLORIDE: This compound contains a methoxyphenyl group and a benzenesulfonyl group but differs in its overall structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts a specific set of chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-17-9-7-16(8-10-17)15-21-20(23)22-13-11-19(12-14-22)27(24,25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMETXAVEQSYFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.